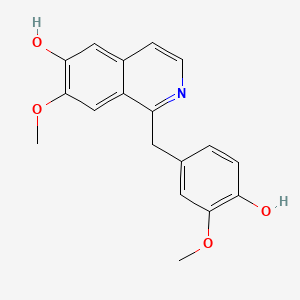
(S)-Fmoc-alpha-methyl-phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its ability to introduce chirality and its stability under various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-alpha-methyl-phenylglycine.
Protection of the Amino Group: The amino group of (S)-alpha-methyl-phenylglycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-alpha-methyl-phenylglycine are reacted with Fmoc-Cl under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions: (S)-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF or dichloromethane are used for peptide coupling.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields (S)-alpha-methyl-phenylglycine.
Peptide Products: Coupling reactions result in the formation of peptides with (S)-alpha-methyl-phenylglycine as a residue.
Substituted Derivatives: Electrophilic substitution yields various substituted phenylglycine derivatives.
科学的研究の応用
(S)-Fmoc-alpha-methyl-phenylglycine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a chiral building block.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Fmoc-alpha-methyl-phenylglycine involves its role as a chiral building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the incorporation of (S)-alpha-methyl-phenylglycine into peptides. The chirality of the compound influences the overall conformation and activity of the resulting peptides.
類似化合物との比較
(S)-Fmoc-phenylglycine: Similar structure but lacks the methyl group on the alpha carbon.
(S)-Fmoc-alpha-methyl-alanine: Similar structure but has a methyl group instead of a phenyl group on the alpha carbon.
(S)-Fmoc-alpha-methyl-leucine: Similar structure but has a larger aliphatic side chain.
Uniqueness: (S)-Fmoc-alpha-methyl-phenylglycine is unique due to the presence of both the Fmoc protecting group and the phenyl group on the alpha carbon. This combination imparts specific steric and electronic properties, making it a valuable building block in peptide synthesis.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



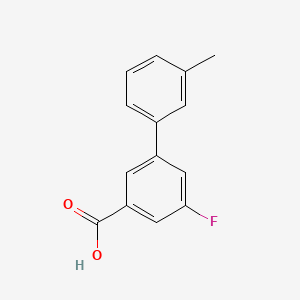
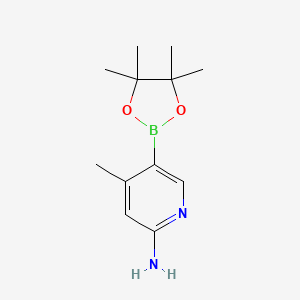
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)
![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/new.no-structure.jpg)
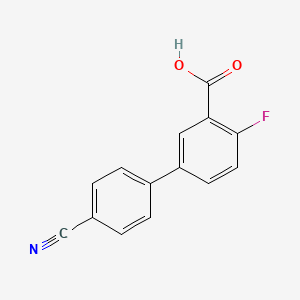
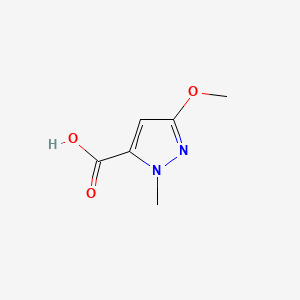
![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
